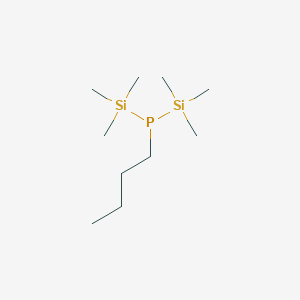
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane is an organosilicon compound that features a unique combination of silicon, phosphorus, and butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane typically involves the reaction of hexamethyldisilane with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of different silanes and phosphines.
Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes and phosphines.
Wissenschaftliche Forschungsanwendungen
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-phosphorus interactions in biological systems.
Industry: Used in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon and phosphorus atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved may include the formation of stable complexes and the modulation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butyl-1,1,1,3,3,3-hexamethyltrisilane
- 2-Butyl-1,1,1,3,3,3-hexamethylsilane
- 2-Butyl-1,1,1,3,3,3-hexamethylphosphane
Uniqueness
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane is unique due to the presence of both silicon and phosphorus atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
88721-60-2 |
|---|---|
Molekularformel |
C10H27PSi2 |
Molekulargewicht |
234.47 g/mol |
IUPAC-Name |
butyl-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C10H27PSi2/c1-8-9-10-11(12(2,3)4)13(5,6)7/h8-10H2,1-7H3 |
InChI-Schlüssel |
LWZSKJPRHYWGDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
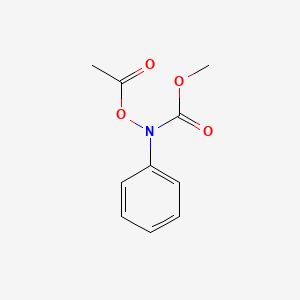
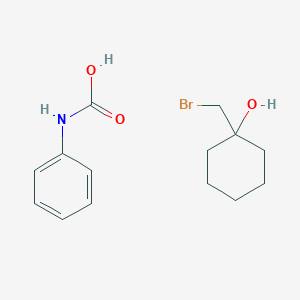
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)
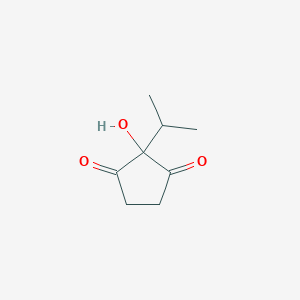
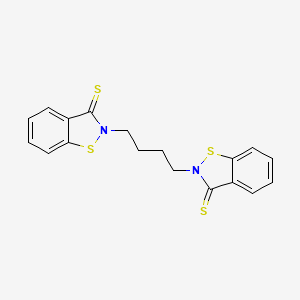
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)
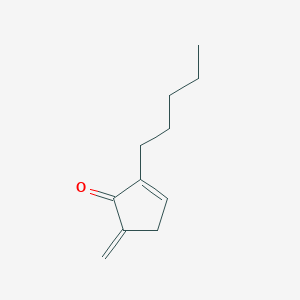
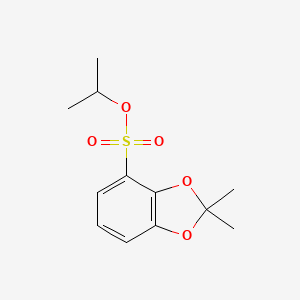


![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
